molecular formula C29H44O8 B1249263 Tasumatrol K

Tasumatrol K

Cat. No. B1249263
M. Wt: 520.7 g/mol
InChI Key: NYZTVYMLRZLUBV-UOIGVGIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tasumatrol K is a taxane diterpenoid. It has a role as a metabolite.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Tasumatrol K and its analogs, derived from the bark extract of Taxus wallichiana Zucc., have shown promising results in analgesic and anti-inflammatory activities. A study highlighted tasumatrol B's significant analgesic activity in an acetic acid-induced writhing model and its anti-inflammatory properties in both carrageenan-induced paw oedema and cotton-pellet oedema models. These findings suggest tasumatrol B, and potentially Tasumatrol K by association, could be explored as new lead compounds for pain and inflammation management, validating the traditional medicinal use of T. wallichiana Zucc. (Qayum et al., 2012).

Anticancer Potential

Tasumatrol K has been studied for its anticancer potential, along with other compounds isolated from Taxus wallichiana. These compounds were screened against various cancer cell lines, showing good cytotoxic activity, particularly against eA498, HepG2, NCI-H226, and MDR 2780AD cancer cell lines. Docking studies indicated that these compounds, including Tasumatrol K, have binding affinities and interaction profiles with the receptor tyrosine kinase, suggesting their use in discovering novel inhibitors for cancer treatment (Qayum et al., 2019).

Phytochemical Diversity

Research on Taxus sumatrana has led to the isolation of new taxane diterpenoids, including tasumatrols A and B, showcasing the phytochemical diversity of the species. Tasumatrol A, with its rare 5/6/6 taxene system and novel gamma-lactone, alongside Tasumatrol B, underscores the potential of these compounds in further pharmacological studies. Such diversity points to the untapped potential of Tasumatrol K and its relatives for various therapeutic applications (Shen et al., 2003).

Cytotoxic Activities

Further studies on Taxus sumatrana identified tasumatrols U-Z, with compounds showing cytotoxicity against human hepatoma cell lines. This research expands the understanding of the potential therapeutic applications of tasumatrols, including Tasumatrol K, in cancer treatment. Specifically, compound 5's cytotoxicity highlights the efficacy of these compounds against challenging cancer types (Shen et al., 2008).

properties

Product Name

Tasumatrol K

Molecular Formula

C29H44O8

Molecular Weight

520.7 g/mol

IUPAC Name

[(1S,2S,3S,5S,8S,10S,14S)-2,10-diacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate

InChI

InChI=1S/C29H44O8/c1-14-12-21(37-27(34)15(2)17(4)30)25-26(36-19(6)32)24-16(3)20(33)10-11-29(24,9)13-22(35-18(5)31)23(14)28(25,7)8/h15,17,20-22,24-26,30,33H,3,10-13H2,1-2,4-9H3/t15-,17+,20+,21+,22+,24+,25+,26+,29+/m1/s1

InChI Key

NYZTVYMLRZLUBV-UOIGVGIGSA-N

Isomeric SMILES

CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)[C@H](C1)OC(=O)[C@H](C)[C@H](C)O)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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